molecular formula C14H12F2O B3416501 3,5-Difluoro-3'-methylbenzhydrol CAS No. 842140-75-4

3,5-Difluoro-3'-methylbenzhydrol

Cat. No. B3416501
CAS RN: 842140-75-4
M. Wt: 234.24 g/mol
InChI Key: WUWLUIFUVAJVMB-UHFFFAOYSA-N
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Description

3,5-Difluoro-3'-methylbenzhydrol (DFMB) is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of benzhydrol and contains two fluorine atoms and a methyl group attached to its benzene ring. DFMB has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3'-methylbenzhydrol is not fully understood. However, it is believed that 3,5-Difluoro-3'-methylbenzhydrol interacts with biomolecules such as proteins and nucleic acids through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This interaction leads to the formation of a complex that emits fluorescence upon excitation with light.
Biochemical and Physiological Effects
3,5-Difluoro-3'-methylbenzhydrol has been shown to have minimal toxicity and does not exhibit any significant adverse effects on biological systems. Studies have shown that 3,5-Difluoro-3'-methylbenzhydrol can be used to detect and visualize various biomolecules, including DNA, RNA, and proteins. 3,5-Difluoro-3'-methylbenzhydrol has also been used to study the binding affinity and kinetics of various biomolecules.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3,5-Difluoro-3'-methylbenzhydrol as a fluorescent probe is its high sensitivity and selectivity towards certain biomolecules. 3,5-Difluoro-3'-methylbenzhydrol can also be easily synthesized using simple and cost-effective methods. However, 3,5-Difluoro-3'-methylbenzhydrol has certain limitations, including its limited solubility in aqueous solutions and its potential interference with other fluorescent probes.

Future Directions

3,5-Difluoro-3'-methylbenzhydrol has significant potential for future research and applications. One potential future direction is its use as a diagnostic tool for detecting diseases such as cancer. 3,5-Difluoro-3'-methylbenzhydrol can also be used to study the interactions between biomolecules and drugs, which can lead to the development of new drugs with higher efficacy and fewer adverse effects. Additionally, 3,5-Difluoro-3'-methylbenzhydrol can be used to study the structure and function of various biomolecules, leading to a better understanding of biological processes.

Scientific Research Applications

3,5-Difluoro-3'-methylbenzhydrol has been extensively studied for its potential applications in scientific research. One of the most significant applications of 3,5-Difluoro-3'-methylbenzhydrol is its use as a fluorescent probe for detecting proteins and nucleic acids in biological systems. 3,5-Difluoro-3'-methylbenzhydrol has been shown to exhibit high sensitivity and selectivity towards certain biomolecules, making it a valuable tool for studying biological processes.

properties

IUPAC Name

(3,5-difluorophenyl)-(3-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWLUIFUVAJVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249366
Record name 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-3'-methylbenzhydrol

CAS RN

842140-75-4
Record name 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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